PI3K-α Docking Score and MM-GBSA Binding Free Energy: Comparison with Inavolisib and Top-Ranked Natural-Product Hits
In a 2024 e-pharmacophore-based virtual screening campaign targeting PI3K-α (PDB: 8EXV), STOCK1N-64228 (the target compound) demonstrated an XP docking score of −13.183 kcal/mol and an MM-GBSA binding free energy of −55.47 kcal/mol, compared to the co-crystallized reference drug Inavolisib which scored −13.007 kcal/mol (docking) and −102.74 kcal/mol (MM-GBSA) [1]. Among the 25 top-ranked natural-product hits, STOCK1N-64228 ranked in the mid-range by docking score but exhibited a distinct hydrogen-bond interaction fingerprint: H-bonds with ARG770, VAL851, ASN853, GLN859, and LYS802, plus π–π stacking with TRP780 [1]. This contrasts with the top hit STOCK1N-113116 (docking score −16.683 kcal/mol, MM-GBSA −72.85 kcal/mol), which formed a more extensive interaction network but lacks the specific LYS802/ASN853 dual contact that characterizes STOCK1N-64228 [1]. The MM-GBSA value of −55.47 kcal/mol for STOCK1N-64228 indicates moderate predicted binding affinity, placing it in a differentiated thermodynamic niche that may favor allosteric modulation over orthosteric competition.
| Evidence Dimension | PI3K-α docking score (XP mode) and MM-GBSA binding free energy |
|---|---|
| Target Compound Data | Docking score: −13.183 kcal/mol; MM-GBSA: −55.47 kcal/mol; Interaction residues: ARG770, VAL851, ASN853, GLN859, LYS802 (H-bond), TRP780 (π–π stacking) |
| Comparator Or Baseline | Inavolisib (reference drug): Docking score −13.007 kcal/mol, MM-GBSA −102.74 kcal/mol; STOCK1N-113116 (top hit): Docking score −16.683 kcal/mol, MM-GBSA −72.85 kcal/mol |
| Quantified Difference | STOCK1N-64228 docking score is 0.176 kcal/mol more favorable than Inavolisib but 3.500 kcal/mol less favorable than top hit STOCK1N-113116; MM-GBSA is 47.27 kcal/mol less favorable than Inavolisib and 17.38 kcal/mol less favorable than STOCK1N-113116 |
| Conditions | In silico XP docking (Schrödinger Glide) and Prime MM-GBSA against PI3K-α crystal structure PDB 8EXV; e-pharmacophore hypothesis derived from Inavolisib co-crystal ligand |
Why This Matters
The compound's interaction fingerprint involving LYS802 and ASN853 is unique among the 25 top hits and maps to a region of the PI3K-α binding pocket that is proximal to the α-isoform-specific residue GLN859, suggesting potential isoform-selectivity profiling value that warrants procurement for secondary selectivity assays [1].
- [1] Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations. BMC Chemistry, 2024, 18, 241. Table 2 (docking scores and MM-GBSA), Table 4 (ADMET). DOI: 10.1186/s13065-024-01317-w. View Source
